6-Chloro-4-fluoro-2-methyl-1H-indole
Description
6-Chloro-4-fluoro-2-methyl-1H-indole (CAS: Not explicitly provided; referenced as "Ref: 10-F617016" in ) is a halogenated indole derivative characterized by a chloro group at position 6, a fluoro group at position 4, and a methyl group at position 2 of the indole core. This compound is a solid at room temperature with moderate solubility in organic solvents such as DMSO or ethyl acetate . Its molecular structure (C₉H₇ClFN; molecular weight ~187.6 g/mol) suggests reactivity at halogenated positions, enabling applications in nucleophilic substitution reactions and medicinal chemistry, particularly in drug discovery for targeting indole-dependent biological pathways .
Properties
Molecular Formula |
C9H7ClFN |
|---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
6-chloro-4-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7ClFN/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 |
InChI Key |
HNUIIZNCOSGHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-4-fluoro-2-methyl-1H-indole typically involves multi-step synthetic routes. One common method includes the fluorination and chlorination of aromatic compounds. For instance:
Fluorination: Under acidic conditions, fluorination of para-chlorophenol yields para-fluorophenol.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Chloro-4-fluoro-2-methyl-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Indole derivatives are studied for their role in biological systems, including their interaction with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, gene expression, and metabolic activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Key analogues are compared based on substituent positions, physicochemical properties, and synthetic utility.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Effects: The 6-Cl and 4-F substituents in 6-chloro-4-fluoro-2-methyl-1H-indole enhance electrophilic aromatic substitution reactivity compared to non-halogenated indoles. This contrasts with 6-chloro-4-fluoro-1H-indole, which lacks the methyl group, resulting in lower molecular weight (169.58 g/mol vs. The 7-chloro-3-methyl-1H-indole-2-carboxylic acid () demonstrates how carboxyl groups increase polarity, making it less soluble in non-polar solvents compared to the target compound .
This is absent in 6-chloro-4-fluoro-1H-indole, which may exhibit faster reactivity .
Functional Group Diversity :
- Carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) show extended conjugation, with melting points >230°C due to hydrogen bonding, compared to the target compound’s lower melting range (data inferred from similar structures) .
- The triazole-containing indole in (42% synthetic yield) highlights how heterocyclic additions modulate bioactivity, though its synthesis requires copper-catalyzed click chemistry, unlike the target compound’s simpler halogenation pathways .
Biological Activity
6-Chloro-4-fluoro-2-methyl-1H-indole (CAS No. 40311-13-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 6-Chloro-4-fluoro-2-methyl-1H-indole is with a molecular weight of 149.17 g/mol. It is characterized by the following properties:
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Log P (Octanol/Water) | 1.87 - 3.41 |
| Solubility | 0.157 mg/ml |
| Lipinski's Rule | Complies |
| Bioavailability Score | 0.55 |
These properties suggest good permeability and bioavailability, making it a suitable candidate for drug development.
Antimicrobial Activity
Research indicates that indole derivatives, including 6-Chloro-4-fluoro-2-methyl-1H-indole, exhibit antimicrobial properties. In particular, studies have shown that related compounds can inhibit the growth of various mycobacterial species, such as Mycobacterium abscessus and Mycobacterium avium, with minimal inhibitory concentrations (MIC) ranging from 0.05 to 1 µg/mL .
Case Study: Indole Derivatives Against Mycobacteria
- Compound Tested : Related indole derivatives
- MIC against M. abscessus : 0.125 µg/mL
- Selectivity Index : >1910 for M. abscessus, indicating low cytotoxicity against host cells .
The mechanism of action for indole derivatives often involves inhibition of specific bacterial transporters such as MmpL3, critical for mycobacterial cell wall synthesis . The presence of halogen substitutions (like chlorine and fluorine) appears to enhance the potency of these compounds against resistant strains.
Cytotoxicity and Safety Profile
In vitro studies have demonstrated that 6-Chloro-4-fluoro-2-methyl-1H-indole exhibits low toxicity against human cell lines (e.g., THP-1 cells), suggesting a favorable safety profile for therapeutic use . The selectivity index indicates that the compound can target pathogens effectively while sparing human cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
